molecular formula C17H19N3O3 B2392825 Methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate CAS No. 2411323-61-8

Methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate

Cat. No. B2392825
CAS RN: 2411323-61-8
M. Wt: 313.357
InChI Key: PHSHAWCRMVKQMA-BQYQJAHWSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, the type of reactions involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological molecules, and the biochemical pathways it affects .

properties

IUPAC Name

methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-20-14-6-3-11(9-13(14)19-17(20)12-4-5-12)10-18-15(21)7-8-16(22)23-2/h3,6-9,12H,4-5,10H2,1-2H3,(H,18,21)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSHAWCRMVKQMA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC(=O)C=CC(=O)OC)N=C1C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)CNC(=O)/C=C/C(=O)OC)N=C1C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate

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